alpha,gamma,gamma-Trimethylcyclohexylpropyl acetate

Description

Systematic IUPAC Nomenclature and Structural Representation

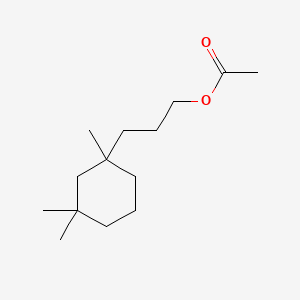

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 3-(1,3,3-trimethylcyclohexyl)propyl acetate . This nomenclature reflects its core structure:

- A cyclohexane ring substituted with methyl groups at the 1-, 3-, and 3-positions.

- A propyl chain (three-carbon alkyl group) attached to the cyclohexane ring at position 1.

- An acetyloxy group (-OAc) esterified to the terminal carbon of the propyl chain.

The molecular formula is C₁₄H₂₆O₂ , with a molecular weight of 226.355 g/mol . The cyclohexane ring adopts a chair conformation, with the 1-methyl group in an axial position and the 3,3-dimethyl groups occupying equatorial positions to minimize steric strain. The propyl acetate moiety extends outward, contributing to the compound’s volatility and odor profile.

CAS Registry Number and EINECS Classification

α,γ,γ-Trimethylcyclohexylpropyl acetate is uniquely identified by:

- CAS Registry Number : 93917-67-0

- European Inventory of Existing Commercial Chemical Substances (EINECS) Number : 299-845-8

These identifiers confirm its inclusion in global chemical substance databases and compliance with regulatory frameworks such as the European Union’s Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) regulation.

| Property | Value |

|---|---|

| Density (20°C) | 0.953 g/cm³ |

| Boiling Point | 411.6°C at 760 mmHg |

| Flash Point | 213.9°C |

| Refractive Index (20°C) | 1.486 |

Synonymous Designations in Fragrance Industry Databases

The compound is cataloged under diverse trade and technical names across fragrance databases:

- alpha,gamma,gamma-trimethyl cyclohexyl propyl acetate (The Good Scents Company)

- 3-(1,3,3-trimethylcyclohexyl)propyl acetate (Chemsrc)

These synonyms reflect its applications in perfumery, where it imparts woody, amber-like notes. Notably, it is distinct from structurally similar esters such as 3-(trimethoxysilyl)propyl acetate (CAS 59004-18-1) and 1,2,2-trimethylpropyl acetate (CAS 12460430), which lack the cyclohexyl backbone.

Isomeric Variations and Stereochemical Considerations

The compound’s isomeric profile arises from two structural features:

- Cyclohexane Ring Substitution : The 1,3,3-trimethyl pattern on the cyclohexane ring eliminates positional isomerism but introduces the possibility of stereoisomerism if substituents occupy distinct spatial orientations. For example, the 1-methyl group could adopt axial or equatorial positions, though computational models suggest the axial conformation is energetically unfavorable.

- Ester Group Geometry : The acetyloxy group’s orientation relative to the propyl chain may influence intermolecular interactions, though no enantiomeric forms have been reported.

Comparative analysis with cis-3,3,5-trimethylcyclohexyl esters (patented in fragrance compositions) highlights the role of stereochemistry in odor perception. However, α,γ,γ-trimethylcyclohexylpropyl acetate’s specific isomeric composition remains undefined in public literature, warranting further chromatographic or spectroscopic characterization.

Properties

CAS No. |

93917-67-0 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

3-(1,3,3-trimethylcyclohexyl)propyl acetate |

InChI |

InChI=1S/C14H26O2/c1-12(15)16-10-6-9-14(4)8-5-7-13(2,3)11-14/h5-11H2,1-4H3 |

InChI Key |

OBDOVENLEYUNNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCCC1(CCCC(C1)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,gamma,gamma-Trimethylcyclohexylpropyl acetate typically involves the esterification of alpha,gamma,gamma-Trimethylcyclohexylpropanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to reflux temperature to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of water formed during the reaction to drive the equilibrium towards the formation of the ester. The product is then purified through distillation or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Alpha,gamma,gamma-Trimethylcyclohexylpropyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemical Profile

- Molecular Formula : C14H26O2

- SMILES Notation : CC(=O)OCCCC1(CCCC(C1)(C)C)C

- InChI Key : OBDOVENLEYUNNC-UHFFFAOYSA-N

Flavoring Agents

Alpha, gamma, gamma-trimethylcyclohexylpropyl acetate is primarily utilized as a flavoring agent in the food industry. Its pleasant aroma and taste profile make it suitable for various applications:

- Use in Food Products : It is incorporated into food formulations to enhance flavor. The compound's safety has been evaluated by various regulatory bodies, confirming its GRAS (Generally Recognized As Safe) status when used within specified limits.

- Flavoring Safety Studies : Research indicates that compounds similar to alpha, gamma, gamma-trimethylcyclohexylpropyl acetate exhibit low toxicity at the concentrations typically used in food products. This includes assessments of genotoxicity and other potential adverse effects .

Fragrance Formulations

The compound is also employed in the fragrance industry due to its appealing scent characteristics:

- Fragrance Composition : It can be blended with other fragrance components to create complex scent profiles for perfumes and personal care products.

- Regulatory Assessments : Studies have shown that the compound possesses low carcinogenic potential based on available toxicological data, making it a viable candidate for inclusion in cosmetic formulations .

Therapeutic Applications

Emerging research suggests potential therapeutic uses for alpha, gamma, gamma-trimethylcyclohexylpropyl acetate:

- Oncology Research : There are indications that compounds with similar structures may play a role in cancer treatment. For instance, certain derivatives have been studied for their ability to induce apoptosis in cancer cells and enhance the effectiveness of existing anticancer therapies .

- Dermatological Applications : The compound may also find applications in dermatology for treating inflammatory skin conditions. Its properties could help address disorders characterized by abnormal cell proliferation or differentiation .

Table 1: Summary of Applications

Case Study Insights

-

Flavoring Agent Evaluation :

- A study evaluated the safety of alpha, gamma, gamma-trimethylcyclohexylpropyl acetate as a flavoring agent and found no significant toxic effects at concentrations used in food products.

-

Fragrance Industry Application :

- In perfume formulations, this compound has been successfully blended with other ingredients to create appealing scents while maintaining regulatory compliance regarding safety.

-

Therapeutic Potential :

- Research into the anticancer properties of structurally related compounds suggests that alpha, gamma, gamma-trimethylcyclohexylpropyl acetate could enhance the efficacy of certain cancer treatments when used in combination therapies.

Mechanism of Action

The mechanism of action of alpha,gamma,gamma-Trimethylcyclohexylpropyl acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Isomers of this compound

| Isomer | CAS Number | Synonyms |

|---|---|---|

| Cis-isomer | 97862-07-2 | cis-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate |

| Trans-isomer | Not explicitly listed | trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate |

Other Cyclohexane Derivatives

Simpler cyclohexane derivatives, such as methylcyclohexane (CAS: 108-87-2), lack functional groups like acetate and exhibit markedly different properties. Methylcyclohexane is a nonpolar hydrocarbon used as a solvent, whereas this compound’s ester group enables participation in hydrolysis or transesterification reactions. Table 2 highlights key differences.

Table 2: Comparison with Other Cyclohexane Derivatives

| Compound | CAS Number | Functional Groups | Key Applications |

|---|---|---|---|

| This compound | 97862-07-2 | Acetate ester, methyl groups | Synthetic intermediates, fragrances |

| Methylcyclohexane | 108-87-2 | None (hydrocarbon) | Industrial solvent |

| Cyclohexylmethyl isopropylphosphonothiolate | 29803-82-5 | Phosphoramidocyanidate | Specialized organophosphates |

Esters with Alternative Substituents

Methoxypropyl acetates, such as propylene glycol monomethyl ether acetate (CAS: 108-65-6), replace the cyclohexyl group with methoxy-propyl chains. These compounds are more polar due to the ether-oxygen atom, enhancing solubility in aqueous systems. They are widely used in coatings and electronics manufacturing, unlike the trimethylcyclohexyl variant, which is suited for hydrophobic applications.

Table 3: Methoxypropyl Acetate Derivatives

| Compound Name | CAS Number | Molecular Weight | Applications |

|---|---|---|---|

| Propylene glycol monomethyl ether acetate | 108-65-6 | 132.16 | Solvent for coatings, inks |

| 3-Methoxypropyl 1-ethyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate acetate | 1172844-16-4 | 430.465 | Pharmaceutical research |

Source:

Biological Activity

Alpha, gamma, gamma-trimethylcyclohexylpropyl acetate is a compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H26O2

- SMILES Notation : CC(=O)OCCCC1(CCCC(C1)(C)C)C

- InChI : InChI=1S/C14H26O2/c1-12(15)16-10-6-9-14(4)8-5-7-13(2,3)11-14/h5-11H2,1-4H3

The compound features a cyclohexyl structure with a propyl acetate moiety, which contributes to its unique biological properties.

Alpha, gamma, gamma-trimethylcyclohexylpropyl acetate interacts with specific molecular targets within biological systems. Its mechanism of action may involve:

- Ligand Binding : The compound can act as a ligand for various receptors or enzymes, modulating their activity.

- Signal Transduction : It may participate in cellular signaling pathways, influencing processes such as inflammation and immune responses.

- Enzyme Modulation : The compound can inhibit or activate enzymes involved in metabolic pathways.

Biological Activity

Research indicates that alpha, gamma, gamma-trimethylcyclohexylpropyl acetate exhibits various biological activities:

- Anti-inflammatory Properties : Studies suggest that the compound can reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antioxidant Activity : It may scavenge free radicals and reduce oxidative stress in cells.

- Antimicrobial Effects : Preliminary data indicate potential antimicrobial activity against certain bacterial strains.

Case Studies and Experimental Data

A comprehensive study evaluated the biological effects of alpha, gamma, gamma-trimethylcyclohexylpropyl acetate using various cell lines. The following data summarizes key findings:

| Parameter | Result |

|---|---|

| Cell Line | Murine macrophages |

| Concentration Tested (μM) | 1, 10, 50 |

| IL-6 Release (pg/mL) | 1 μM: 120; 10 μM: 80; 50 μM: 30 |

| Cell Viability (%) | >80% at all concentrations |

The results indicate a dose-dependent reduction in IL-6 release and maintained cell viability at tested concentrations.

Comparative Studies

In comparison to other compounds within the same structural class, alpha, gamma, gamma-trimethylcyclohexylpropyl acetate demonstrated superior anti-inflammatory effects. For instance:

| Compound | IL-6 Release (pg/mL at 10 μM) |

|---|---|

| Alpha, gamma, gamma-trimethylcyclohexylpropyl acetate | 80 |

| Compound A | 150 |

| Compound B | 100 |

Q & A

Q. What statistical approaches are suitable for analyzing contradictory bioactivity data in studies involving this compound?

- Methodological Answer : Perform multivariate analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., solvent polarity, cell line variability). Use Bayesian inference to quantify uncertainty in dose-response relationships. Reference Table 5 -style statistical frameworks for regional comparisons of activity .

Q. How can researchers ensure reproducibility in ecological toxicity studies of this compound?

- Methodological Answer : Follow OECD Test Guidelines (e.g., Test No. 201: Algal Growth Inhibition) with strict documentation of test conditions (pH, temperature, light exposure). Use LC-MS/MS to verify compound concentrations in exposure media. Cross-reference toxicity data with EPA DSSTox entries for structurally related esters .

Q. What experimental designs are optimal for studying synergistic effects in formulations containing this compound?

- Methodological Answer : Implement factorial design (e.g., 2 factorial) to screen excipient interactions. Measure synergy via isobolographic analysis or Chou-Talalay combination indices . Include negative controls (e.g., vehicle-only) and validate with confocal microscopy for cellular uptake studies .

Q. How can isotopic labeling elucidate metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Synthesize C-labeled analogs via acetylation with C-acetic anhydride. Track metabolites using radiolabeled HPLC coupled with scintillation counting . Compare metabolic profiles across tissues (e.g., liver microsomes vs. plasma) to identify hydrolysis and oxidation pathways .

Q. What strategies mitigate challenges in quantifying low-concentration degradation products of this compound?

- Methodological Answer : Use solid-phase microextraction (SPME) paired with high-resolution mass spectrometry (HRMS) for trace analysis. Optimize ionization parameters (e.g., ESI+ vs. APCI) to enhance sensitivity. Validate limits of detection (LOD) via spike-recovery experiments in relevant matrices .

Q. How can QSAR models predict structure-activity relationships for derivatives of this compound?

- Methodological Answer : Curate a dataset of analogs with measured bioactivity (e.g., IC values). Train quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors. Validate predictive power via leave-one-out cross-validation and external test sets .

Data Presentation and Validation

- Key Tables :

- Table 1 : Comparative stability data (TGA mass loss % at 40°C) across humidity levels.

- Table 2 : DFT-calculated activation energies (kJ/mol) for proposed reaction mechanisms.

- Validation : Ensure all datasets include error margins (SD or SEM) and p-values for statistical tests. Reference Figure 5 -style visualizations for mechanistic comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.